molecular formula C11H9NO B066767 4-Cyanophenyl cyclopropyl ketone CAS No. 170564-99-5

4-Cyanophenyl cyclopropyl ketone

Cat. No. B066767
M. Wt: 171.19 g/mol
InChI Key: ZHFBDOSDKRVFIG-UHFFFAOYSA-N
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Description

4-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds like 4-Cyanophenyl cyclopropyl ketone often involves complex molecular architectures . A review highlights the strategic considerations for introducing the cyclopropane motif in a collection of recent total syntheses . Another study shows a new type of C–C activation catalyst that can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl cyclopropyl ketone can be analyzed using various methods. The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Cyclopropanes, like 4-Cyanophenyl cyclopropyl ketone, are important substructures in natural products and pharmaceuticals . An unexpected dimerization of cyclopropyl ketones was observed, and analysis of the reaction pathway led to the development of a synthetically useful crossed reaction between cyclopropyl ketones and enones to afford densely functionalized cyclopentane products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyanophenyl cyclopropyl ketone can be analyzed using various methods. For instance, the compound is stable under normal conditions .

Scientific Research Applications

Synthesis of Pyrroles and Dihydropyrroles

4-Cyanophenyl cyclopropyl ketone derivatives, such as doubly activated cyclopropanes, serve as synthetic precursors for the regiospecific synthesis of 4-cyano-dihydropyrroles and pyrroles. These compounds are prepared through cyclopropanation reactions of alkenes, followed by treatment with primary amines and oxidation to yield densely functionalized pyrroles, showcasing the utility of cyclopropyl ketones in heterocyclic synthesis (Wurz & Charette, 2005).

Chiral Cyclopropane Scaffolds

Chiral cyclopropane rings are key pharmacophores in pharmaceuticals and bioactive natural products. Research has developed chemoenzymatic strategies for the stereoselective assembly and structural diversification of cyclopropyl ketones, leading to the creation of a diverse library of chiral cyclopropane scaffolds. This approach leverages the high diastereo- and enantioselectivity of engineered biocatalysts for olefin cyclopropanation, followed by chemical transformation to yield a variety of structurally diverse, enantiopure cyclopropane-containing motifs (Nam et al., 2021).

Catalytic Processes and Transformations

Cyclopropyl ketones, including those derived from 4-Cyanophenyl cyclopropyl ketone, have been employed in various catalytic processes. For example, the formation of nickeladihydropyran from cyclopropyl phenyl ketone via oxidative addition, serves as a key intermediate in nickel-catalyzed cycloaddition reactions, facilitating the synthesis of cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006). Additionally, the catalytic enantioselective Cloke-Wilson rearrangement of cyclopropyl ketones demonstrates the activation of these substrates by chiral phosphoric acid, leading to dihydrofurans (Ortega et al., 2018).

Safety And Hazards

Safety data sheets provide information about the potential hazards of 4-Cyanophenyl cyclopropyl ketone. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Another source mentions that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-(cyclopropanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFBDOSDKRVFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444959
Record name 4-CYANOPHENYL CYCLOPROPYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl cyclopropyl ketone

CAS RN

170564-99-5
Record name 4-(Cyclopropylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170564-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CYANOPHENYL CYCLOPROPYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

22.5 g of 4-bromophenylcyclopropylmethanone (100 mmol) and 10.3 g of CuCN (100 mmol) are dissolved in 15 ml of DMF and heated under reflux, with stirring, for 4 hours. The suspension is allowed to cool down to 70° C. and is then poured into a solution consisting of 40 g of iron(III) chloride, 10 ml of conc. HCl and 60 ml of water. The mixture is stirred at 70° C. for 20 minutes. It is then extracted three times with 90 ml of toluene on each occasion. The combined organic phases are washed with 250 ml of 2N hydrochloric acid and with 250 ml of 2N sodium hydroxide solution, and then concentrated. The solid residue is triturated with petroleum ether and filtered off with suction.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
40 g
Type
catalyst
Reaction Step Four

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